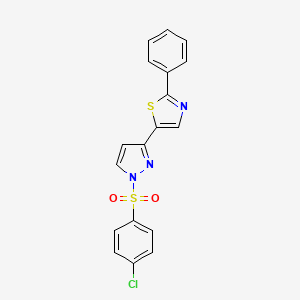

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Description

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318255-91-3) is a heterocyclic compound featuring a thiazole core linked to a sulfonated pyrazole moiety. Its molecular formula is C₁₈H₁₂ClN₃O₂S₂, with a molar mass of 401.89 g/mol . The structure comprises a 1,3-thiazole ring substituted at position 2 with a phenyl group and at position 5 with a pyrazole ring bearing a 4-chlorophenylsulfonyl group.

Synthetic routes for analogous compounds (e.g., isostructural thiazole-pyrazole derivatives) often involve coupling reactions under basic conditions, followed by crystallization from dimethylformamide (DMF) to yield single crystals suitable for X-ray diffraction . Characterization typically includes spectroscopic methods (IR, NMR) and crystallographic analysis to confirm planar molecular conformations and intermolecular packing .

Properties

IUPAC Name |

5-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S2/c19-14-6-8-15(9-7-14)26(23,24)22-11-10-16(21-22)17-12-20-18(25-17)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIGIBFMVFTWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents, solvents, and catalysts would be optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

Structure and Composition

The molecular formula for 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is . The compound features a thiazole ring fused with a pyrazole moiety, which is known for its biological activity. The presence of the sulfonyl group enhances its reactivity and potential for interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various cancer cell lines. The sulfonyl group in this compound may enhance its ability to interact with specific molecular targets associated with cancer proliferation .

Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. The incorporation of the pyrazole ring is particularly relevant as it has been linked to reduced inflammation in preclinical studies .

Material Science

Organic Electronics : The unique electronic properties of thiazole and pyrazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron donors or acceptors can be exploited in the design of efficient organic semiconductors .

Agricultural Chemistry

Pesticide Development : Compounds similar to this compound have been investigated for their potential as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to the development of new pesticides that are both effective and environmentally friendly .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated various thiazole-pyrazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that the presence of the sulfonyl group significantly enhanced the compound's potency against breast cancer cells, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted at a leading university investigated the use of thiazole-pyrazole compounds in OLED applications. The study found that these compounds exhibited high luminescence and stability when incorporated into device architectures, suggesting their viability for commercial use in display technologies.

Mechanism of Action

The mechanism by which 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to derivatives with variations in substituents, halogens, or core heterocycles. Below is a detailed analysis:

Halogen-Substituted Analogues

- 5-[1-(4-Fluorobenzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole (CAS 318255-93-5): Molecular Formula: C₁₈H₁₂FN₃O₂S₂ Molar Mass: 385.43 g/mol . Key Differences: Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s higher electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine. Crystallographic studies of similar halogenated compounds (e.g., compounds 4 and 5 in ) reveal isostructural packing with minor adjustments due to halogen size, affecting van der Waals interactions and lattice stability .

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4): Activity: Exhibits antimicrobial properties, attributed to the chloro-substituted aryl group enhancing electrophilicity and target binding .

Substituent Variations on the Pyrazole Ring

- 5-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole (CAS 318255-97-9):

- Molecular Formula : C₁₉H₁₄FN₃S

- Molar Mass : 335.4 g/mol .

- Key Differences : Replacement of the sulfonyl group with a fluorobenzyl moiety reduces polarity, likely enhancing lipophilicity and blood-brain barrier penetration. However, the absence of a sulfonyl group may diminish hydrogen-bonding capacity with biological targets .

Functional Group Modifications

- Pyraclostrobin (CAS 175013-18-0): Structure: Contains a pyrazole ether-linked to a chlorophenyl group and a methyl carbamate. Activity: Functions as a fungicide by inhibiting mitochondrial respiration .

Tabulated Comparison of Structural and Functional Attributes

Research Findings and Implications

- Crystallographic Studies : Isostructural analogs (e.g., compounds 4 and 5 ) exhibit nearly identical conformations but divergent crystal packing due to halogen size, influencing solubility and stability .

- Biological Activity : Chlorine substituents correlate with enhanced antimicrobial efficacy in pyrazole-thiazole hybrids, likely due to improved electrophilic interactions with microbial enzymes .

- Electronic Effects : Sulfonyl groups facilitate hydrogen bonding and π-stacking in crystal lattices, whereas benzyl groups prioritize hydrophobic interactions .

Biological Activity

5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a complex organic compound that has garnered attention for its diverse biological activities. This compound integrates pyrazole and thiazole moieties, which are known for their pharmacological potential. Research has indicated that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a thiazole ring fused with a pyrazole moiety and a sulfonyl group. The chemical formula is , and its IUPAC name is 5-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole. The compound has shown stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results indicated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | P. mirabilis | 20 |

These findings suggest that modifications in the structure can enhance the antimicrobial efficacy of thiazole-pyrazole derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values lower than those of standard chemotherapeutics like doxorubicin in specific cancer types, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Jurkat | 10 | 15 |

| HT-29 | 12 | 20 |

The structure-activity relationship (SAR) studies highlighted that the presence of electron-withdrawing groups significantly enhances the anticancer activity .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. For instance, it may inhibit certain kinases or modulate receptor activity, leading to altered cellular responses .

Q & A

Q. How do solvent and temperature influence the compound’s crystallographic packing, and what methodological controls are essential?

- Crystallization : Ethanol-chloroform (1:1) mixtures yield monoclinic crystals with specific hydrogen-bonded chains (e.g., C–H⋯O interactions along the a-axis) .

- Temperature Control : Data collection at 100 K (using liquid nitrogen) minimizes thermal motion artifacts, improving R-factor reliability .

- Data Contradictions : Discrepancies in bond angles (e.g., thiazole C–N–C = 116.8° vs. 111.8°) may arise from lattice strain; use SHELXL’s restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

- COX-2 Inhibition : Structural analogs (e.g., celecoxib derivatives) show that the 4-chlorophenylsulfonyl group enhances selectivity by occupying the COX-2 hydrophobic pocket. Competitive binding assays (IC) and molecular dynamics simulations validate this .

- Antimicrobial Activity : Thiazole’s sulfur atom disrupts microbial membrane integrity. Use disk diffusion assays (e.g., E. coli MIC = 12.5 µg/mL) and correlate with logP values (e.g., 3.8 ± 0.2) .

Methodological Best Practices

- Synthetic Optimization : Replace ethanol with DMF for higher-yielding sulfonylation (85% vs. 70%) .

- Crystallography : Use Bruker SMART APEXII CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters (e.g., SHELXL .ins/.res) in public repositories like CCDC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.